Bienvenue dans la boutique en ligne BenchChem!

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-52-9, molecular formula C16H22N4O6S, MW 398.43 g/mol) is a synthetic small molecule belonging to the N-sulfamoyl-benzamide class, characterized by a para-substituted benzenesulfonamide core linked via an amide bond to a 5-methyl-1,3,4-oxadiazol-2-yl moiety. The sulfamoyl nitrogen carries two 2-methoxyethyl substituents, a structural feature that distinguishes it from aryl- or alkyl-substituted analogs within this compound family.

Molecular Formula C16H22N4O6S
Molecular Weight 398.43
CAS No. 685837-52-9
Cat. No. B2361960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
CAS685837-52-9
Molecular FormulaC16H22N4O6S
Molecular Weight398.43
Structural Identifiers
SMILESCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
InChIInChI=1S/C16H22N4O6S/c1-12-18-19-16(26-12)17-15(21)13-4-6-14(7-5-13)27(22,23)20(8-10-24-2)9-11-25-3/h4-7H,8-11H2,1-3H3,(H,17,19,21)
InChIKeyTXSIVNFIFOKVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-52-9): Procurement-Relevant Chemical Identity and Scaffold Context


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-52-9, molecular formula C16H22N4O6S, MW 398.43 g/mol) is a synthetic small molecule belonging to the N-sulfamoyl-benzamide class, characterized by a para-substituted benzenesulfonamide core linked via an amide bond to a 5-methyl-1,3,4-oxadiazol-2-yl moiety . The sulfamoyl nitrogen carries two 2-methoxyethyl substituents, a structural feature that distinguishes it from aryl- or alkyl-substituted analogs within this compound family. The 1,3,4-oxadiazole pharmacophore is a privileged scaffold in medicinal chemistry, associated with acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibition, anticancer activity, and antimicrobial effects across numerous derivatives [1][2]. This compound is catalogued in multiple screening libraries and is offered by chemical suppliers for non-human research use, with documented structural identifiers including ChemSpider ID 1613113 .

Why Generic Substitution Fails for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Structural Determinants of Target Engagement


Within the N-sulfamoyl-benzamide class, the identity of the sulfamoyl nitrogen substituents critically governs both physicochemical properties and biological target selectivity. Replacement of the bis(2-methoxyethyl)amine moiety with benzyl(methyl)amine, diallylamine, or ethyl(phenylmethyl)amine—as in close analogs CAS 850936-63-9, CAS 685837-30-3, and CAS 685837-45-0—results in significant changes to lipophilicity, aqueous solubility, hydrogen-bonding capacity, and metabolic stability [1]. The two ether oxygen atoms in the 2-methoxyethyl chains introduce additional hydrogen-bond acceptor sites and reduce logP relative to purely hydrocarbon-substituted analogs, which can alter both pharmacokinetic profiles and off-target binding patterns . Furthermore, the 5-methyl substitution on the 1,3,4-oxadiazole ring distinguishes this compound from 5-ethyl (CAS 685837-30-3), 5-cyclopropyl (CAS 850936-00-4), and 5-methoxymethyl (CAS 850936-22-0) analogs, each of which can exhibit divergent enzyme inhibition potency and selectivity [1][2]. These structural variations preclude reliable interchangeability without experimental verification, as demonstrated by the range of Ki values (9.33–120.80 nM) observed for structurally related sulfonamide-oxadiazole derivatives against carbonic anhydrase isoforms [2].

Quantitative Differentiation Evidence for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Relative to Closest Analogs


Calculated logP Differentiation: Bis(2-methoxyethyl) vs Benzyl(methyl) Sulfamoyl Substituents

The bis(2-methoxyethyl)amine substituent on the sulfonamide nitrogen of the target compound (CAS 685837-52-9) introduces four ether oxygen atoms, which are absent in the benzyl(methyl)amine-substituted analog 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-63-9). Based on structural fragment contribution analysis using established computational methods (Crippen/Wildman logP), the target compound is predicted to exhibit an XLogP3 of approximately 0.8–1.2, compared to approximately 2.5–3.0 for the benzyl(methyl) analog . This calculated logP reduction of 1.3–2.2 log units is structurally attributable to the ether oxygen atoms and predicts substantially improved aqueous solubility for the target compound. This differentiation is relevant for assay compatibility, as compounds with logP >2.5 frequently exhibit poor aqueous solubility (<10 μM) that complicates in vitro screening and requires DMSO co-solvent optimization [1].

Physicochemical profiling Lipophilicity Drug-likeness Solubility optimization

Hydrogen-Bond Acceptor Count: Enhanced Target-Interaction Potential vs Dialkyl Analogs

The target compound (CAS 685837-52-9) possesses a total of 10 hydrogen-bond acceptors (4 sulfonyl oxygens + 2 amide carbonyl oxygens + 4 ether oxygens from the two 2-methoxyethyl chains), compared to 6 hydrogen-bond acceptors in the diallyl analog 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS not confirmed; sulfamoyl bearing two allyl groups) and 6 in the benzyl(methyl) analog . The additional four ether oxygen atoms provide supplementary H-bond acceptor sites that can engage active-site residues in target enzymes. In the context of carbonic anhydrase inhibition—a key activity class for sulfonamide-oxadiazole hybrids—the presence of ether oxygen atoms in the inhibitor tail region has been demonstrated to modulate isoform selectivity and binding kinetics through water-mediated hydrogen-bond networks with residues in the hydrophilic half of the CA active site [1]. This structural feature is absent in purely hydrocarbon-substituted analogs, providing a mechanistic basis for differentiated inhibition profiles.

Medicinal chemistry Structure-activity relationships Ligand efficiency Sulfonamide pharmacophore

Screening Data Gap: Absence of Quantitative Bioactivity Data Necessitates Direct Comparative Profiling

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay (conducted 2026-05-08) identified no published quantitative bioactivity data (IC50, EC50, Ki, Kd) for the target compound (CAS 685837-52-9) against any defined molecular target. In contrast, the benzyl(methyl) analog (CAS 850936-63-9; BindingDB monomer ID 56983) has publicly available EC50 data: 808 nM against yeast Hsp82 in a Candida albicans antifungal drug resistance reversal assay (PubChem AID 2423) and 150,000 nM against Streptokinase A in a Streptococcus pyogenes virulence inhibition assay (PubChem AID 1914) [1]. Furthermore, a structurally related series of N-substituted sulfonyl amide derivatives bearing 1,3,4-oxadiazole motifs (compounds 6a–j, Gulec et al. 2022) demonstrated Ki values ranging from 9.33 to 120.80 nM against human carbonic anhydrase isoforms I and II, establishing the scaffold's intrinsic enzyme inhibition capacity [2]. The absence of target-specific data for CAS 685837-52-9 means that procurement decisions involving this compound as a screening hit or tool compound carry higher experimental risk compared to data-rich analogs, and users should budget for de novo profiling against their targets of interest.

High-throughput screening BindingDB Data transparency Procurement risk assessment

Oxadiazole 5-Position Differentiation: Methyl vs Ethyl Substituent Effects on Metabolic Stability

The target compound bears a 5-methyl substituent on the 1,3,4-oxadiazole ring, distinguishing it from the 5-ethyl analog 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-30-3). In heterocyclic drug design, the 5-position of 1,3,4-oxadiazoles is a recognized site of oxidative metabolism; alkyl chain lengthening from methyl to ethyl typically increases susceptibility to CYP450-mediated hydroxylation and subsequent clearance [1]. While no comparative metabolic stability data exist for these specific compounds, the general SAR in oxadiazole series indicates that the 5-methyl substituent offers a lower metabolic liability than 5-ethyl or 5-cyclopropyl (CAS 850936-00-4) analogs, potentially translating to longer half-life in microsomal stability assays [2]. This structural attribute may be particularly relevant for users screening against liver microsome preparations or designing compounds intended for in vivo pharmacokinetic studies.

Metabolic stability Oxadiazole SAR Cytochrome P450 Lead optimization

Recommended Application Scenarios for 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Based on Established Evidence


Aqueous-Compatible High-Throughput Screening (HTS) of Enzyme Targets Where Solubility Is Rate-Limiting

The predicted low logP (0.8–1.2) driven by the four ether oxygen atoms in the bis(2-methoxyethyl) substituent suggests that CAS 685837-52-9 is better suited for aqueous biochemical assays than the more lipophilic benzyl(methyl) analog (predicted logP ≈ 2.5–3.0) [1]. For HTS campaigns targeting carbonic anhydrase isoforms, acetylcholinesterase, or other enzymes known to be inhibited by sulfonamide-oxadiazole hybrids—where compound precipitation in assay buffer is a common failure mode—the target compound's physicochemical profile may reduce the need for high DMSO concentrations and minimize false negatives from poor solubility [2]. This advantage is mechanistically grounded in the bis(2-methoxyethyl)amine moiety's ether oxygen atoms, which enhance water solvation, and is supported by the class-level observation that sulfonamide-oxadiazole derivatives can achieve Ki values as low as 9.33 nM against hCA II in soluble form [3].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration Around the Sulfamoyl Nitrogen Substituent

The target compound represents a distinct sulfamoyl substitution variant within the N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide scaffold series. Unlike the benzyl(methyl) analog (CAS 850936-63-9, EC50 = 808 nM against Hsp82 [1]) or the diallyl analog, CAS 685837-52-9 introduces a fully aliphatic, oxygen-rich tertiary amine substituent on the sulfonamide. This structural departure makes it valuable for SAR studies investigating how sulfamoyl nitrogen substituents modulate target engagement, selectivity, and pharmacokinetic properties. Researchers comparing activity profiles across the analog series (bis(2-methoxyethyl) vs benzyl(methyl) vs diallyl vs methyl(phenyl)) can use the target compound to probe the role of hydrogen-bonding capacity and polarity at this vector, particularly for targets where water-mediated inhibitor-protein interactions are important [2].

Metabolic Stability-Focused Lead Optimization Using the 5-Methyl Oxadiazole Substituent as a Baseline

For medicinal chemistry programs developing oxadiazole-containing sulfonamide inhibitors intended for in vivo use, the 5-methyl substituent on the 1,3,4-oxadiazole ring of CAS 685837-52-9 provides the lowest predicted metabolic liability among the bis(2-methoxyethyl)sulfamoyl analog series, based on general heterocycle metabolism SAR [1]. The 5-ethyl (CAS 685837-30-3) and 5-cyclopropyl (CAS 850936-00-4) analogs introduce additional sp3 C–H bonds susceptible to CYP450 oxidation. The target compound can thus serve as a more stable reference point for microsomal stability assays and in vivo pharmacokinetic studies, where minimizing oxidative clearance of the oxadiazole ring is a key optimization parameter [2]. Users should note that this metabolic advantage is inferred from class-level knowledge and has not been experimentally validated for this specific compound.

Chemical Biology Tool Compound Requiring Defined Physicochemical Properties with Acknowledged Bioactivity Data Gap

The target compound's well-defined structure, commercial availability (cataloged as EVT-2499034 and through multiple suppliers [1]), and favorable predicted physicochemical properties (MW 398.43, logP < 2, 10 H-bond acceptors) make it a viable candidate for chemical biology studies where structural novelty and synthetic tractability are prioritized. However, the complete absence of published quantitative bioactivity data for CAS 685837-52-9—in contrast to data-rich analogs such as the Gulec 2022 series (Ki values for AChE, hCA I, and hCA II across 10 compounds [2])—means that any procurement for target-specific studies must be accompanied by de novo biochemical profiling. This compound is best suited for research groups with established in-house assay capabilities who can rapidly validate activity against their target(s) of interest. The anticipated solubility advantage over hydrocarbon-substituted analogs may facilitate dose-response determination in aqueous assay formats during this characterization phase [3].

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.